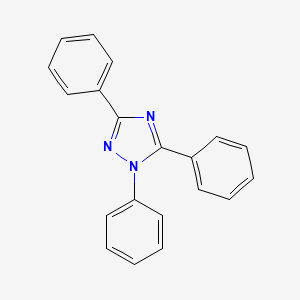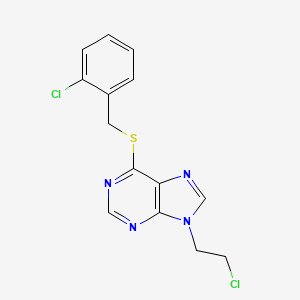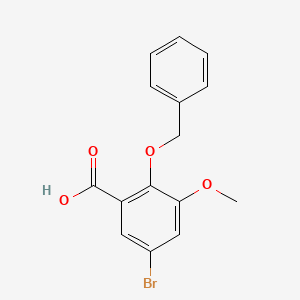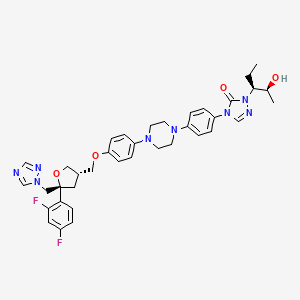
5'-O-(4,4'-DiMethyltrityl)-5-iodouridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-O-(4,4’-DiMethyltrityl)-5-iodouridine is an organic compound derived from uridine. It is characterized by the presence of a 4,4’-dimethyltrityl group attached to the 5’-hydroxy group of uridine and an iodine atom at the 5-position of the uridine base. This compound is primarily used in nucleoside chemistry, particularly in the synthesis of oligonucleotides.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(4,4’-DiMethyltrityl)-5-iodouridine typically involves the protection of the 5’-hydroxy group of uridine with a 4,4’-dimethyltrityl group. This is achieved by reacting uridine with 4,4’-dimethyltrityl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the protecting group. The iodination of the 5-position of the uridine base is then performed using iodine and a suitable oxidizing agent, such as iodic acid or hydrogen peroxide, under mild conditions to avoid degradation of the nucleoside.
Industrial Production Methods
Industrial production of 5’-O-(4,4’-DiMethyltrityl)-5-iodouridine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product.
化学反应分析
Types of Reactions
5’-O-(4,4’-DiMethyltrityl)-5-iodouridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form 5’-O-(4,4’-DiMethyltrityl)-5-iodouridine derivatives with different oxidation states. Reduction reactions can also be performed to remove the iodine atom.
Deprotection Reactions: The 4,4’-dimethyltrityl group can be removed under acidic conditions to yield the free nucleoside.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiourea, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or iodic acid are used for oxidation, while reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction.
Deprotection Reactions: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove the 4,4’-dimethyltrityl group.
Major Products Formed
Substitution Reactions: Substituted uridine derivatives with various functional groups at the 5-position.
Oxidation and Reduction Reactions: Oxidized or reduced forms of 5’-O-(4,4’-DiMethyltrityl)-5-iodouridine.
Deprotection Reactions: Free uridine or its derivatives.
科学研究应用
5’-O-(4,4’-DiMethyltrityl)-5-iodouridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleoside analogs.
Biology: Employed in the study of nucleic acid interactions and the development of nucleic acid-based probes and sensors.
Medicine: Investigated for its potential use in antiviral and anticancer therapies due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the production of synthetic nucleotides and nucleosides for various biotechnological applications.
作用机制
The mechanism of action of 5’-O-(4,4’-DiMethyltrityl)-5-iodouridine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The 4,4’-dimethyltrityl group serves as a protecting group, preventing unwanted reactions during synthesis. The iodine atom at the 5-position can participate in various chemical reactions, allowing for the introduction of different functional groups. The compound’s effects are mediated through its interactions with nucleic acid polymerases and other enzymes involved in nucleic acid metabolism.
相似化合物的比较
Similar Compounds
5’-O-(4,4’-Dimethoxytrityl)-uridine: Similar in structure but with methoxy groups instead of methyl groups on the trityl moiety.
5’-O-(4,4’-Dimethoxytrityl)-5-bromouridine: Contains a bromine atom instead of an iodine atom at the 5-position.
5’-O-(4,4’-Dimethoxytrityl)-5-fluorouridine: Contains a fluorine atom at the 5-position.
Uniqueness
5’-O-(4,4’-DiMethyltrityl)-5-iodouridine is unique due to the presence of the iodine atom, which allows for specific chemical modifications and reactions that are not possible with other halogenated uridine derivatives. The 4,4’-dimethyltrityl group provides robust protection for the 5’-hydroxy group, making it suitable for use in various synthetic applications.
属性
分子式 |
C30H29IN2O6 |
|---|---|
分子量 |
640.5 g/mol |
IUPAC 名称 |
1-[(2R,3R,4S,5R)-5-[[bis(4-methylphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C30H29IN2O6/c1-18-8-12-21(13-9-18)30(20-6-4-3-5-7-20,22-14-10-19(2)11-15-22)38-17-24-25(34)26(35)28(39-24)33-16-23(31)27(36)32-29(33)37/h3-16,24-26,28,34-35H,17H2,1-2H3,(H,32,36,37)/t24-,25-,26-,28-/m1/s1 |
InChI 键 |
UTXSNMWRCHOIBY-IYUNARRTSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=C(C(=O)NC5=O)I)O)O |
规范 SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C)OCC4C(C(C(O4)N5C=C(C(=O)NC5=O)I)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3,4-dichlorophenyl)-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide](/img/structure/B14751139.png)






![Spiro[bicyclo[4.1.0]heptane-7,1'-cyclopentane]](/img/structure/B14751173.png)


![Acenaphtho[4,5-d][1,3]thiazole](/img/structure/B14751206.png)



